(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride
Description
(2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride (CAS: 1143504-73-7) is a fluorinated proline derivative with the molecular formula C₅H₉ClFNO₂ and a molecular weight of 169.58 g/mol. It is a chiral compound characterized by its stereochemistry at the 2R and 4S positions, which confers distinct physicochemical and biological properties. This compound is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors and positron emission tomography (PET) imaging agents due to its structural resemblance to natural proline .
Key properties include:
- Solubility: Soluble in polar solvents such as methanol and acetonitrile.
- Storage: Stable at -80°C for 6 months or -20°C for 1 month in solution form; solid-state storage requires a dry, sealed environment at 2–8°C .
- Safety: Classified as an irritant (H315, H319, H335), necessitating handling with protective equipment .
Properties
IUPAC Name |
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWWFZQRLUCRFQ-RFKZQXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom at the 4-position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carboxylation: The carboxylic acid group is introduced at the 2-position through carboxylation reactions, often using carbon dioxide or carboxylating reagents.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reagent concentrations.
Purification: Employing techniques like crystallization, distillation, and chromatography to achieve high purity.
Scalability: Ensuring the process is scalable from laboratory to industrial scale without compromising quality.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances binding affinity and selectivity towards target proteins or enzymes. The carboxylic acid group facilitates interactions with active sites, leading to inhibition or modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its full potential.
Comparison with Similar Compounds
Key observations :
- Benzyl-substituted derivatives (e.g., 1049733-29-0) exhibit reduced aqueous solubility but enhanced lipophilicity, making them suitable for membrane-bound targets .
- Protected precursors like the tert-butoxycarbonyl (Boc) derivative (681128-50-7) are critical intermediates in multi-step syntheses, offering stability during functionalization .
Biological Activity
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant biological activity. This article explores its mechanisms, applications, and research findings, including data tables and case studies that illustrate its potential in various fields.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C₅H₈FNO₂
- Molecular Weight : 133.12 g/mol
- Stereochemistry : The (2R,4S) configuration indicates specific spatial arrangements of atoms that can influence its biological activity.
The presence of a fluorine atom enhances its metabolic stability and alters electronic characteristics, contributing to its biological effects.
This compound exhibits various biological activities through different mechanisms:
- Antiviral Properties : Preliminary studies suggest that the compound may inhibit certain viral replication processes, indicating potential use in antiviral therapies.
- Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it may interact with neural receptors, offering neuroprotective benefits against neurodegenerative diseases.
- Anticancer Activity : In vitro studies have shown promise in inhibiting cancer cell proliferation, suggesting potential as an anticancer agent .
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
- Cell Proliferation Assays : The compound demonstrated significant inhibition of cell growth in various cancer cell lines, with IC50 values indicating potency at low concentrations.
- Neuroprotection : The compound was tested on neuronal cell cultures exposed to oxidative stress, showing a reduction in cell death rates by up to 30% compared to controls.
Case Studies
- Antiviral Activity : A study investigated the effect of this compound on viral replication in vitro. Results indicated a significant reduction in viral load in treated cells versus untreated controls, highlighting its potential as an antiviral agent.
- Cancer Treatment : In a study involving multiple cancer types, the compound was shown to disrupt the PD-1/PD-L1 interaction, enhancing T-cell activation and potentially improving immune responses against tumors .
Applications in Medicine and Research
The compound has several implications for future research and therapeutic development:
- Drug Development : Its properties make it a candidate for developing peptide-based therapeutics with enhanced stability and bioavailability.
- Biological Studies : It serves as a valuable tool for studying enzyme mechanisms and protein interactions due to its unique chemical properties.
Q & A
Q. What are the recommended safety protocols for handling (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including P95 respirators (or equivalent EU-standard P1 respirators) to avoid inhalation of aerosols, nitrile gloves to prevent skin contact, and safety goggles with side shields to protect against eye exposure . Ensure proper ventilation in the workspace and avoid dust formation. In case of skin contact, wash immediately with soap and water for at least 15 minutes. For accidental ingestion, rinse the mouth but do not induce vomiting, and seek medical attention .
Q. How can researchers determine the purity of this compound?
- Methodological Answer : Purity is typically assessed via high-performance liquid chromatography (HPLC) with a ≥98% purity threshold, as referenced in Certificates of Analysis (COA) provided by suppliers . For chiral purity, chiral stationary-phase HPLC or nuclear magnetic resonance (NMR) spectroscopy can confirm enantiomeric excess, ensuring the (2R,4S) configuration is preserved .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies in hazard classification between different safety data sheets (SDS)?
- Methodological Answer : Discrepancies (e.g., AFG Bioscience classifying a related compound as non-hazardous vs. Indagoo listing acute toxicity) require in-house validation. Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) and compare results with SDS claims. For respiratory hazards, perform occupational exposure limit (OEL) testing using gas chromatography-mass spectrometry (GC-MS) to quantify airborne concentrations .
Q. What methodological approaches are recommended for assessing the chiral purity of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for confirming absolute stereochemistry, as demonstrated in structurally analogous compounds . Alternatively, circular dichroism (CD) spectroscopy or chiral derivatization followed by HPLC can validate enantiomeric ratios. For synthetic intermediates, Boc-protection strategies (e.g., tert-butoxycarbonyl groups) help preserve stereochemical integrity during reactions .
Q. How can one design experiments to evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies:
- Thermal Stability : Incubate the compound at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring decomposition via HPLC.
- Hydrolytic Stability : Expose to buffers at pH 2 (HCl), 7 (phosphate), and 9 (borate) at 25°C and 40°C.
- Photostability : Use a UV chamber (ICH Q1B guidelines) to assess light-induced degradation .
Q. What are the key considerations for incorporating this compound into peptide synthesis while preserving stereochemical integrity?
- Methodological Answer : Use orthogonal protecting groups (e.g., tert-butoxycarbonyl [Boc] or fluorenylmethyloxycarbonyl [Fmoc]) to prevent racemization during coupling. Optimize reaction conditions (e.g., low temperature, mild bases) and employ coupling agents like HATU or PyBOP to enhance efficiency. Monitor reaction progress via LC-MS to detect epimerization early .
Data Contradiction Analysis
Q. How should researchers address the lack of ecotoxicological data for this compound?
- Methodological Answer : Design tiered ecotoxicity studies:
- Acute Toxicity : Perform Daphnia magna immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201).
- Chronic Toxicity : Use fish embryo toxicity tests (FET, OECD 236) to estimate long-term impacts.
- Bioaccumulation Potential : Measure logP values experimentally (e.g., shake-flask method) and compare with predictive software (EPI Suite) .
Synthesis and Characterization
Q. What are the optimal conditions for synthesizing this compound from its Boc-protected precursor?
- Methodological Answer : Deprotection of tert-butyloxycarbonyl (Boc) groups is typically achieved using hydrochloric acid (HCl) in dioxane or ethyl acetate. For example, stirring the Boc-protected intermediate with 4M HCl/dioxane at 0–5°C for 2–4 hours, followed by precipitation and recrystallization from ethanol/water mixtures. Monitor reaction completion via TLC (Rf shift) or FT-IR (loss of Boc carbonyl peak at ~1680 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
